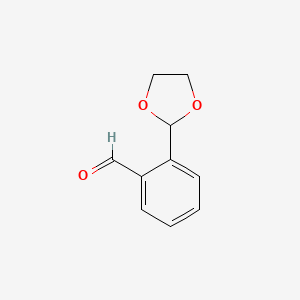

![molecular formula C7H12N2O B6602286 octahydropyrazolidino[1,5-a]pyridin-2-one CAS No. 27888-48-8](/img/structure/B6602286.png)

octahydropyrazolidino[1,5-a]pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octahydropyrazolidino[1,5-a]pyridin-2-one is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound composed of a pyrazolidine ring and a pyridin-2-one ring. It has been used in a range of studies, including in the synthesis of bioactive compounds and as a building block for drug design.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

Drug Design

Pyridinones have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . The physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .

Bioisosteres

Pyridinones have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings . This makes them useful in the development of new drugs with improved properties.

Protein Kinases

Protein kinases owning a highly conserved three-dimensional structure in their catalytic domains have become a druggable target class . Pyridinones have been used in the development of inhibitors for these targets.

Agricultural Applications

In addition to their medicinal applications, pyridinone derivatives have also found use in agricultural applications .

Industrial Applications

Pyridinone derivatives have also found extensive use in various industrial applications .

Mecanismo De Acción

Target of Action

The primary target of Octahydropyrazolidino[1,5-a]pyridin-2-one is the Tropomyosin receptor kinase (TRK) . TRK is a type of oncogenic kinase that is clinically validated as an important anti-tumor target . It is associated with pan-tumorigenic oncogenic fusion .

Mode of Action

This compound interacts with its target, TRK, by inhibiting its kinase activity . This compound has been identified as a promising lead compound with a novel pyridin-2(1H)-one scaffold . Through structure-based drug design and structure-activity relationship (SAR) studies, this compound has been determined to be an effective TRK inhibitor with good kinase selectivity . It also blocks cellular TRK signaling, thereby inhibiting TRK-dependent cell viability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving TRK signaling . By inhibiting TRK, this compound disrupts the signaling pathways that promote tumor growth and survival .

Pharmacokinetics

This compound exhibits acceptable pharmacokinetic properties in mice . It has an oral bioavailability of 37.8%

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TRK-dependent cell viability . In vivo, this compound strongly inhibits tumor growth in subcutaneous M091 and KM12 xenograft models harboring TRK fusion, leading to significant tumor suppression and even complete tumor regression .

Propiedades

IUPAC Name |

3,3a,4,5,6,7-hexahydro-1H-pyrazolo[1,5-a]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h6H,1-5H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNHUFINQHDJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)

![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)